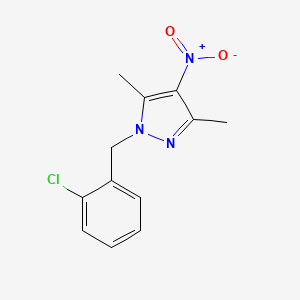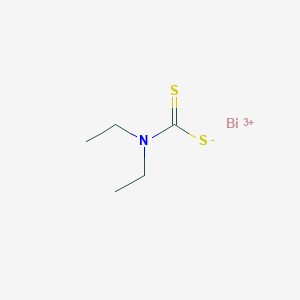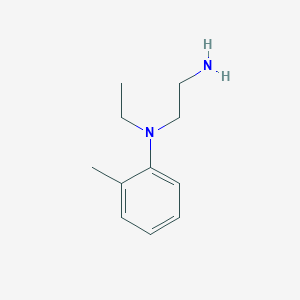
2-(4-Phenylbenzoyl)benzoyl chloride
Descripción general
Descripción
2-(4-Phenylbenzoyl)benzoyl chloride is an organic compound with the molecular formula C20H13ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a phenyl group at the para position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Aplicaciones Científicas De Investigación
2-(4-Phenylbenzoyl)benzoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Studying the effects of alkylation on biological systems and DNA interactions.
Medicine: Investigating potential therapeutic applications and cytotoxic effects against certain cell lines.
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through covalent bonding, given the presence of the reactive chloride group .
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its specific targets. For instance, if it targets an enzyme involved in a metabolic pathway, it could potentially inhibit or enhance the pathway, leading to downstream effects .
Pharmacokinetics
Given its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of 2-(4-Phenylbenzoyl)benzoyl chloride’s action would depend on its specific targets and mode of action. For example, if it inhibits a critical enzyme, it could lead to a decrease in the production of a specific metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, a highly acidic or basic environment could potentially affect the compound’s reactivity .
Análisis Bioquímico
Biochemical Properties
The role of 2-(4-Phenylbenzoyl)benzoyl chloride in biochemical reactions is not well-documented in the literature. It is known that similar compounds, such as 4-Phenylbenzoyl chloride, have been used to study the effects of alkylation on biological systems
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that similar compounds, such as 4-Phenylbenzoyl chloride, can react with DNA, forming adducts that interfere with DNA replication
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(4-Phenylbenzoyl)benzoyl chloride can be synthesized through the acylation of diphenyl with phthalic anhydride under catalytic conditions. The reaction is typically carried out in a solvent such as methylene chloride, 1,2-dichloroethane, or nitrobenzene, at a temperature range of 40-65°C. The catalyst, often a Lewis acid like aluminum trichloride, is added in portions to control the reaction rate and improve yield .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Phenylbenzoyl)benzoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) under basic conditions.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Benzyl alcohols or hydrocarbons.
Substitution: Amides or esters.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzoyl chloride: Similar structure but lacks the additional phenyl group at the para position.
Benzoyl chloride: The parent compound without any phenyl substitution.
4-Phenylbenzoyl chloride: Similar structure but with the phenyl group at a different position.
Uniqueness
2-(4-Phenylbenzoyl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the phenyl group at the para position enhances its stability and influences its reactivity in various chemical reactions.
Propiedades
IUPAC Name |
2-(4-phenylbenzoyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClO2/c21-20(23)18-9-5-4-8-17(18)19(22)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRZTWPSDNSAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile](/img/structure/B3370162.png)







![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B3370225.png)



